Product packaging for 5-(Chlorosulfanyl)-2-hydroxybenzoic acid(Cat. No.:CAS No. 62176-14-1)

5-(Chlorosulfanyl)-2-hydroxybenzoic acid

Cat. No.: B14547044
CAS No.: 62176-14-1
M. Wt: 204.63 g/mol
InChI Key: DBYHJKDSGACSAV-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Substituted Benzoic Acid Frameworks

5-(Chlorosulfanyl)-2-hydroxybenzoic acid is a distinct molecule that belongs to two significant families of chemical compounds: organosulfur compounds and substituted benzoic acids. Organosulfur compounds, which are organic molecules containing sulfur, are fundamental to life and are prevalent in all living organisms. britannica.com They are found in essential amino acids like cysteine and methionine, as well as in a vast array of natural products and pharmaceuticals. wikipedia.org The unique chemical properties of sulfur, including its various oxidation states, contribute to the diverse biological and chemical functions of these molecules, from antioxidant effects to crucial roles in biosynthesis and metabolism. nih.govnih.gov

Simultaneously, the compound is a derivative of benzoic acid, a class of aromatic carboxylic acids with wide-ranging applications. annexechem.comijcrt.org Substituted benzoic acids, particularly those with hydroxyl groups like salicylic (B10762653) acid, are cornerstone structures in the development of pharmaceuticals, agrochemicals, and polymers. preprints.orgnih.gov The specific placement of substituents on the benzoic acid ring profoundly influences the molecule's physical, chemical, and biological properties. This compound thus combines the rich chemical potential of a salicylic acid framework with the versatile reactivity of a sulfur-containing functional group.

Strategic Importance of the Chlorosulfanyl Moiety in Organic Synthesis

The strategic importance of this compound in organic synthesis is primarily derived from the chlorosulfanyl group, which is a type of sulfonyl chloride (R-SO₂Cl). wikipedia.org Sulfonyl chlorides are highly reactive electrophiles and serve as powerful intermediates for creating a variety of sulfur-containing compounds. magtech.com.cnfiveable.me The electron-withdrawing nature of the sulfonyl group makes the chlorine atom an excellent leaving group, facilitating nucleophilic substitution reactions. fiveable.me

This reactivity allows the chlorosulfanyl moiety to readily react with a wide range of nucleophiles:

With amines , it forms sulfonamides (R-SO₂-NR'₂), a class of compounds famous for its extensive use in antibacterial drugs ("sulfa drugs") and other therapeutic agents. wikipedia.org

With alcohols , it yields sulfonate esters (R-SO₂-OR'), which are useful intermediates in organic synthesis. wikipedia.orgfiveable.me

With water , it hydrolyzes to form the corresponding sulfonic acid (R-SO₃H). wikipedia.org

Furthermore, sulfonyl chlorides can participate in Friedel-Crafts reactions with aromatic compounds to produce sulfones (R-SO₂-R'). wikipedia.org This versatile reactivity makes this compound a valuable building block for introducing the sulfonyl functional group into diverse molecular architectures, enabling the synthesis of complex target molecules for medicinal chemistry and materials science. magtech.com.cn

Reactant (Nucleophile)ProductGeneral Reaction
Amine (R'-NH₂)SulfonamideR-SO₂Cl + 2 R'-NH₂ → R-SO₂-NH-R' + R'-NH₃⁺Cl⁻
Alcohol (R'-OH)Sulfonate EsterR-SO₂Cl + R'-OH → R-SO₂-OR' + HCl
Water (H₂O)Sulfonic AcidR-SO₂Cl + H₂O → R-SO₃H + HCl

Current Research Frontiers and Unexplored Avenues for the Chemical Compound

While this compound is recognized as a useful reagent for organic synthesis, dedicated research focusing on the compound itself is limited. chemicalbook.com Its primary role has been as a key intermediate in the synthesis of other, more complex molecules. For instance, its derivative, 5-chlorosulfonyl-2-hydroxy-benzoic acid methyl ester, is used in the preparation of intermediates for important pharmaceuticals like Sildenafil. google.com

However, the compound's unique trifunctional structure (containing carboxylic acid, hydroxyl, and chlorosulfanyl groups) presents several unexplored avenues for future research:

Development of Novel Bioactive Molecules: The high reactivity of the chlorosulfanyl group makes it an ideal starting point for synthesizing libraries of novel sulfonamide derivatives. nih.govresearchgate.net By reacting it with diverse amines, researchers could generate new compounds for screening as potential antimicrobial agents, enzyme inhibitors, or receptor modulators. The salicylic acid core is a well-established pharmacophore, suggesting that its sulfonamide derivatives could possess interesting biological activities.

Advanced Materials and Polymer Science: The reactive nature of the compound could be exploited in materials science. It could be grafted onto polymer surfaces or incorporated into polymer chains to modify their properties, such as thermal stability, conductivity, or affinity for metal ions.

Coordination Chemistry and Catalysis: The presence of multiple potential ligating sites (carboxyl, hydroxyl, and sulfonyl groups) makes the molecule a candidate for the design of novel coordination complexes or metal-organic frameworks (MOFs). Such complexes could be investigated for their catalytic activity, magnetic properties, or applications in separation science.

In essence, while currently utilized as a synthetic tool, the full potential of this compound as a foundational block for new functional molecules and materials remains a promising frontier for chemical research.

Chemical Compound Data

PropertyValue
Compound NameThis compound
Molecular FormulaC₇H₅ClO₅S uni.lu
Molecular Weight236.63 g/mol allmpus.com
CAS Number17243-13-9 chemicalbook.com
Physical FormSolid
InChI KeySJXHSFSHNKFRLN-UHFFFAOYSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClO3S B14547044 5-(Chlorosulfanyl)-2-hydroxybenzoic acid CAS No. 62176-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62176-14-1

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

5-chlorosulfanyl-2-hydroxybenzoic acid

InChI

InChI=1S/C7H5ClO3S/c8-12-4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)

InChI Key

DBYHJKDSGACSAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SCl)C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chlorosulfanyl 2 Hydroxybenzoic Acid and Its Congeners

Established Synthetic Routes to 5-(Chlorosulfanyl)-2-hydroxybenzoic acid

The synthesis of this compound has traditionally been centered on the electrophilic aromatic substitution of salicylic (B10762653) acid. This approach is well-documented and remains a fundamental method for accessing this key intermediate.

Synthetic Approaches from Salicylic Acid

The primary and most direct route to this compound involves the reaction of salicylic acid with chlorosulfonic acid. chemicalbook.com In this electrophilic aromatic substitution reaction, the chlorosulfonyl group (-SO₂Cl) is introduced onto the benzene (B151609) ring. The hydroxyl (-OH) and carboxylic acid (-COOH) groups on salicylic acid are ortho-, para-directing. Due to steric hindrance from the adjacent carboxylic acid group, the substitution predominantly occurs at the para position (position 5) relative to the hydroxyl group.

The general reaction is as follows: Salicylic Acid + Chlorosulfonic Acid → this compound

Optimization of Chlorosulfonation Reaction Parameters

The efficiency and yield of the chlorosulfonation of salicylic acid are highly dependent on the reaction conditions. tandfonline.com Key parameters that are often optimized include reaction temperature, time, and the stoichiometry of the reagents. For instance, a documented procedure specifies reacting salicylic acid with chlorosulfonic acid at a temperature of 70-80°C for 1.5 hours, which results in a yield of 65%. chemicalbook.com

Controlling the temperature is crucial; at higher temperatures, chlorosulfonic acid can generate sulfur trioxide (SO₃), leading to sulfonation rather than the desired chlorosulfonation. stackexchange.com The use of excess chlorosulfonic acid can help drive the reaction to completion but also complicates the work-up procedure. Therefore, optimizing the molar ratio of the reactants is a key aspect of process development.

Table 1: Reported Reaction Parameters for Synthesis from Salicylic Acid

ReactantReagentTemperatureTimeYieldReference
Salicylic acidchlorosulfonic acid70 - 80 °C1.5 h65% chemicalbook.com

Innovations in the Synthesis of Related Chlorosulfanyl Benzoic Acid Derivatives

Recent research has focused on developing more refined and efficient methods for synthesizing chlorosulfanyl benzoic acid derivatives, emphasizing enhanced control over reaction conditions and exploring novel chemical pathways.

Controlled Reaction Conditions for Enhanced Yield and Purity

To overcome the challenges associated with traditional batch synthesis, such as side product formation and purification difficulties, modern synthetic strategies often employ advanced reactor technologies. Continuous flow microreactors, for example, offer superior control over mixing and temperature. nih.gov This precise control allows for higher chemoselectivity, as demonstrated in the synthesis of related m-sulfamoylbenzamide analogues. nih.gov By maintaining optimal temperatures—for instance, 20°C in a first reactor and 40°C in a second—it is possible to selectively target different reactive groups on a molecule, thereby increasing the yield of the desired product and minimizing impurities. nih.gov

Optimization studies on derivatization reactions with 3-(chlorosulfonyl)benzoic acid have also highlighted the importance of temperature and time. Heating the reaction mixture to 60°C can bring a reaction to completion in 40 minutes, whereas at room temperature (20°C), it may take 60 minutes to achieve a similar yield. nih.gov

Exploration of Alternative Precursors and Catalytic Systems

Innovations in synthetic chemistry have led to the exploration of precursors other than the traditional aromatic acids. One novel approach involves the Sandmeyer-type reaction, which utilizes aromatic amines (anilines) as starting materials. acs.org In this method, the aniline (B41778) is converted in situ to a diazonium salt, which then reacts with a stable sulfur dioxide surrogate, such as 1,4-bis(sulfur dioxide)piperazine adduct (DABSO), in the presence of a copper catalyst and hydrochloric acid to form the corresponding sulfonyl chloride. acs.org This process is inherently safer as it avoids the accumulation of highly energetic diazonium intermediates. acs.org

Another cutting-edge technique employs visible light photoredox catalysis. researchgate.net This method can efficiently synthesize arenesulfonyl chlorides from anilines under mild conditions, operating at room temperature with low catalyst loading. researchgate.net The process involves the in-situ preparation of arenediazonium salts and the reactive gases SO₂ and HCl. researchgate.net Furthermore, the use of heterogeneous, metal-free photocatalysts like potassium poly(heptazine imide) offers a sustainable alternative to traditional methods. researchgate.net

Catalysts have also been explored to improve traditional chlorosulfonation reactions. The addition of sulfamic acid has been shown to be an advantageous auxiliary for the sulfochlorination of aromatic compounds, leading to improved yields and product quality by potentially suppressing side reactions like sulfone formation. google.com

Table 2: Innovative Synthetic Approaches for Aryl Sulfonyl Chlorides

MethodologyPrecursorKey Reagents/CatalystsKey AdvantagesReference
Sandmeyer-Type ReactionAnilinesDABSO (SO₂ surrogate), Cu catalyst, HClUses readily available precursors, inherently safer process acs.org
Photoredox CatalysisAnilinesRu(bpy)₃Cl₂ or Potassium poly(heptazine imide)Mild reaction conditions, high functional group tolerance researchgate.net
Catalytic ChlorosulfonationAromatic CompoundsChlorosulfonic acid, Sulfamic acid (catalyst)Improved yields and quality google.com

Sustainable and Scalable Synthetic Protocols for the Chemical Compound

The principles of green chemistry are increasingly influencing the development of synthetic protocols. For this compound and its congeners, this translates to designing processes that are not only efficient but also environmentally benign and scalable.

The adoption of continuous flow chemistry, as mentioned previously, is a significant step towards sustainability. It allows for reduced solvent usage, better energy efficiency, and minimized waste generation compared to large-scale batch reactions. nih.gov The ability to use higher temperatures without losing chemoselectivity can increase reaction rates and eliminate the need for costly cooling systems. nih.gov

Elucidating the Reactivity and Mechanistic Pathways of 5 Chlorosulfanyl 2 Hydroxybenzoic Acid

Fundamental Reactivity of the Chlorosulfanyl Group

The reactivity of 5-(chlorosulfanyl)-2-hydroxybenzoic acid is governed by the interplay of its three functional groups: the chlorosulfanyl (-SCl) group, the hydroxyl (-OH) group, and the carboxyl (-COOH) group, all attached to a central benzene (B151609) ring. The chlorosulfanyl group, in particular, serves as a key site for nucleophilic attack.

Nucleophilic substitution at the sulfur atom of a chlorosulfanyl group (more broadly, an arylsulfenyl chloride) is a fundamental process in its chemistry. While specific kinetic and thermodynamic data for this compound are not extensively documented, the general principles can be understood by examining related compounds, such as arenesulfonyl chlorides (ArSO₂Cl), which have been studied in more detail.

Nucleophilic substitution reactions at a tetracoordinate sulfur center, like that in arenesulfonyl chlorides, are complex and can be influenced by the nucleophile, substrate, and solvent. mdpi.com Kinetic studies, such as the chloride-chloride exchange in arenesulfonyl chlorides, have shown that these reactions often follow second-order kinetics and proceed via a synchronous Sₙ2-like mechanism with a single transition state. doaj.orgnih.govdntb.gov.ua In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state before the leaving group (chloride) departs. mdpi.comnih.gov

The reactivity is sensitive to the electronic nature of the substituents on the aromatic ring. A study on the chloride exchange rates for various substituted arenesulfonyl chlorides demonstrated a linear relationship with Hammett substituent constants (σ), yielding a positive ρ-value of +2.02. doaj.orgnih.govdntb.gov.ua This positive value indicates that electron-withdrawing groups on the aromatic ring accelerate the reaction by stabilizing the buildup of negative charge in the transition state, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups tend to slow down the reaction rate. researchgate.net

Substituent (at para-position)Hammett Constant (σ)Relative Rate Constant (k/k₀)
-N(CH₃)₂-0.66Slower
-OCH₃-0.27Slower
-CH₃-0.17Slower
-H0.001.00
-Cl+0.23Faster
-CF₃+0.43Faster
-NO₂+0.78Faster
This table illustrates the general effect of substituents on the rate of nucleophilic substitution at a sulfonyl chloride group, based on principles from Hammett plot analyses. doaj.orgnih.gov Specific rate constants depend on the reaction conditions.

Thermodynamically, reactions involving sulfonyl chlorides, such as hydrolysis, are typically exothermic. The mechanism of hydrolysis can vary, but it often involves the nucleophilic attack of water on the sulfur atom. osti.gov While the chlorosulfanyl group (-SCl) is at a lower oxidation state than a sulfonyl chloride group (-SO₂Cl), it is also an electrophilic center, and similar principles of nucleophilic attack apply.

The reactivity of the this compound molecule is significantly modulated by the electronic effects of the ortho-hydroxyl and meta-carboxyl groups (relative to the chlorosulfanyl group).

Ortho-Hydroxy (-OH) Group: The hydroxyl group is a strong activating group. organicchemistrytutor.com It exerts a powerful electron-donating resonance effect (+M) by donating a lone pair of electrons from its oxygen atom into the aromatic π-system. This effect increases the electron density of the ring, making it more susceptible to electrophilic attack. The -OH group also has an electron-withdrawing inductive effect (-I) due to the high electronegativity of oxygen, but the resonance effect is dominant. libretexts.org

Carboxyl (-COOH) Group: The carboxylic acid group is a deactivating group. organicchemistrytutor.com It withdraws electron density from the aromatic ring through both an inductive effect (-I) and a resonance effect (-M), making the ring less nucleophilic and thus less reactive towards electrophiles. wikipedia.org

When this compound undergoes an electrophilic aromatic substitution (EAS) reaction, the position of the incoming electrophile is determined by the directing effects of the existing substituents. wikipedia.org

-OH group (at C2): As a strong activating group, it is an ortho, para-director. libretexts.org It directs incoming electrophiles to the positions ortho (C1, C3) and para (C5) to itself.

-COOH group (at C1): As a deactivating group, it is a meta-director, directing incoming electrophiles to the C3 and C5 positions. organicchemistrytutor.com

SubstituentPositionElectronic EffectDirecting Effect
-OHC2Activating (+M > -I)Ortho, Para
-COOHC1Deactivating (-M, -I)Meta
-SClC5Deactivating, but o,p-directingOrtho, Para
Summary of substituent effects on the aromatic ring.

Predicted outcome: Electrophilic substitution will predominantly occur at the C3 position.

Transformative Derivatization Chemistry of this compound

The chlorosulfanyl group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, enabling the construction of more complex molecules.

The transformation of the chlorosulfanyl group requires carefully chosen reagents to achieve the desired oxidation state and substitution.

Pathways to Sulfonamides: The direct reaction of a sulfenyl chloride with an amine yields a sulfenamide. To synthesize the more common and stable sulfonamides, a two-step process is typically required. First, the sulfanyl (B85325) chloride must be oxidized to the corresponding sulfonyl chloride (-SO₂Cl). This oxidative chlorination can be achieved using various reagents, such as hydrogen peroxide with thionyl chloride or N-chlorosuccinimide. organic-chemistry.org The resulting 5-(chlorosulfonyl)-2-hydroxybenzoic acid can then be reacted with a primary or secondary amine in the presence of a base to yield the desired sulfonamide. cbijournal.com

Pathways to Sulfonates: Similar to sulfonamides, the synthesis of sulfonate esters from the chlorosulfanyl compound requires a preliminary oxidation step to form the sulfonyl chloride. The intermediate 5-(chlorosulfonyl)-2-hydroxybenzoic acid can then react with an alcohol or a phenol, typically in the presence of a base like pyridine (B92270) or triethylamine, to form the corresponding sulfonate ester. researchtrends.net

Pathways to Thiols: The conversion of the chlorosulfanyl group to a thiol (-SH) is a reduction reaction. Arylsulfonyl chlorides can be reduced to aryl thiols using various methods, including catalytic hydrogenation with a palladium or platinum catalyst, or by using chemical reductants like zinc in acid or triphenylphosphine. google.comresearchgate.netgoogle.comorganic-chemistry.orgtaylorfrancis.com These methods are generally applicable to the reduction of the chlorosulfanyl group, which would proceed under milder conditions than the corresponding sulfonyl chloride.

Target DerivativeFunctional GroupRequired TransformationTypical Reagents
Sulfonamide-SO₂NHR1. Oxidation2. Amination1. H₂O₂/SOCl₂ or NCS2. RNH₂ or R₂NH, Base
Sulfonate-SO₂OR1. Oxidation2. Esterification1. H₂O₂/SOCl₂ or NCS2. ROH, Base
Thiol-SHReductionH₂/Pd, or PPh₃, or Zn/Acid
Summary of synthetic pathways for derivatization.

The derivatives synthesized in the previous section serve as valuable intermediates for constructing more elaborate polyfunctionalized benzoic acid structures. Salicylic (B10762653) acid and its derivatives are common starting points for the synthesis of molecules with potential biological activity. schenautomacao.com.brnih.govnih.govsci-hub.seorientjchem.org

From Sulfonamide Derivatives: The newly installed sulfonamide group offers sites for further functionalization. The amide nitrogen can participate in N-alkylation or N-arylation reactions. The aromatic ring of the amine portion (if present) can undergo further substitution reactions, leading to complex, multi-substituted structures.

From Thiol Derivatives: The thiol group is a potent nucleophile and can be used in a variety of subsequent reactions. For example, it can undergo S-alkylation via the Williamson ether synthesis-analogue to form thioethers. The thiol can also participate in Michael additions to α,β-unsaturated carbonyl compounds or engage in modern coupling chemistries like the thiol-ene reaction to attach complex side chains.

These multi-step synthetic sequences, starting from this compound, allow for the systematic construction of libraries of complex molecules built upon the 2-hydroxybenzoic acid scaffold, enabling exploration for various applications.

Investigations into Redox Chemistry of the Sulfur Center

The chlorosulfanyl (-SCl) group in this compound features a sulfur atom in a low oxidation state (+1), making it susceptible to both oxidation and reduction. The redox chemistry at this sulfur center is a critical aspect of the compound's reactivity profile.

Oxidation Pathways:

The sulfur atom of the chlorosulfanyl moiety is readily oxidized to higher oxidation states. Treatment with common oxidizing agents would likely lead to the formation of the corresponding sulfinyl chloride (-SOCl) and subsequently the sulfonyl chloride (-SO2Cl).

Oxidation to Sulfinyl Chloride: Mild oxidizing agents could selectively oxidize the sulfur to the +3 state, yielding 5-(chlorosulfinyl)-2-hydroxybenzoic acid.

Oxidation to Sulfonyl Chloride: Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, would likely result in the formation of the more stable 5-(chlorosulfonyl)-2-hydroxybenzoic acid, where the sulfur is in the +5 oxidation state.

The reaction progression can be summarized as follows:

ReactantOxidizing AgentProduct(s)Sulfur Oxidation State
This compoundMild5-(Chlorosulfinyl)-2-hydroxybenzoic acid+3
This compoundStrong5-(Chlorosulfonyl)-2-hydroxybenzoic acid+5

Reduction Pathways:

Conversely, the sulfur center can be reduced. Reaction with reducing agents, such as zinc and acid, or catalytic hydrogenation, would likely lead to the formation of the corresponding thiol (mercaptan). This reaction would proceed via the cleavage of the sulfur-chlorine bond followed by reduction of the sulfur. The expected product would be 5-mercapto-2-hydroxybenzoic acid.

The electrochemical properties of the chlorosulfanyl group would also be of interest. Cyclic voltammetry studies, if conducted, could provide quantitative data on the redox potentials for these oxidation and reduction processes, offering insight into the thermodynamic feasibility of these transformations.

Intramolecular Cyclization and Heterocyclic Ring Formation Involving the Chemical Compound

The structure of this compound, with a reactive chlorosulfanyl group positioned on a benzene ring bearing both a hydroxyl and a carboxylic acid group, presents several possibilities for intramolecular cyclization, leading to the formation of various heterocyclic ring systems. These reactions are typically driven by the electrophilic nature of the sulfur in the chlorosulfanyl group and the nucleophilicity of the adjacent hydroxyl and carboxyl functionalities.

Cyclization involving the Hydroxyl Group:

The phenolic hydroxyl group is a potent nucleophile and can readily attack the electrophilic sulfur atom of the chlorosulfanyl group. This intramolecular nucleophilic substitution would result in the displacement of the chloride ion and the formation of a five-membered heterocyclic ring, specifically a derivative of 1,3,2-benzoxathiazole. The reaction would likely proceed under basic conditions to deprotonate the phenol, increasing its nucleophilicity.

The proposed mechanistic pathway would involve:

Deprotonation of the phenolic hydroxyl group.

Nucleophilic attack of the resulting phenoxide on the sulfur atom.

Elimination of the chloride leaving group to form the heterocyclic product.

Cyclization involving the Carboxylic Acid Group:

Similarly, the carboxylic acid group can participate in intramolecular cyclization. While the carboxylate anion is a weaker nucleophile than the phenoxide, under appropriate conditions, it could attack the sulfur center. This would lead to the formation of a six-membered heterocyclic ring, a derivative of a benzoxathiazinone. This reaction might require activation of the carboxylic acid or the use of a strong base to facilitate the cyclization.

The potential cyclization products are summarized below:

NucleophileRing SizeHeterocyclic System Formed (Derivative)
Hydroxyl Group5-membered1,3,2-Benzoxathiazole
Carboxylic Acid Group6-memberedBenzoxathiazinone

It is important to note that the relative rates of these two cyclization pathways would depend on several factors, including the reaction conditions (pH, solvent, temperature) and the relative nucleophilicity of the hydroxyl and carboxylic acid groups. In many cases, cyclization involving the more nucleophilic phenoxide would be favored.

Computational Chemistry and Advanced Analytical Methodologies for 5 Chlorosulfanyl 2 Hydroxybenzoic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental in elucidating the molecular structure and electronic properties of 5-(Chlorosulfanyl)-2-hydroxybenzoic acid. These ab initio and density functional theory (DFT) methods offer a detailed understanding of the molecule at the atomic level.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The presence of three distinct functional groups—hydroxyl, carboxylic acid, and chlorosulfanyl—introduces significant conformational flexibility. The orientation of the hydroxyl and carboxylic acid groups relative to the benzene (B151609) ring and to each other is of particular interest. Intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the carbonyl oxygen of the carboxylic acid is a key feature, leading to the formation of a stable six-membered ring-like structure. nih.gov This interaction significantly influences the planarity of this portion of the molecule.

The conformational landscape is further complicated by the rotation around the C-S and S-Cl bonds of the chlorosulfanyl group. Different rotational isomers (rotamers) possess distinct energy levels, and computational studies can map these to identify the most stable conformers and the energy barriers between them.

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value (DFT B3LYP/6-311++G(d,p))
C-S Bond Length 1.78 Å
S-Cl Bond Length 2.07 Å
O-H (hydroxyl) Bond Length 0.97 Å
C=O (carboxyl) Bond Length 1.22 Å
C-O-H (hydroxyl) Angle 108.5°
O=C-O (carboxyl) Angle 123.0°
C-S-Cl Angle 105.0°

Note: These are hypothetical values based on typical DFT calculations for similar molecules and are for illustrative purposes.

Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

For this compound, the distribution of the HOMO and LUMO across the molecule is not uniform. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the hydroxyl and carboxylic acid groups, which possess lone pairs of electrons. The LUMO, conversely, is likely to be centered on the electron-deficient chlorosulfanyl group, particularly on the sulfur and chlorine atoms, as well as the carbonyl carbon of the carboxylic acid.

The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller energy gap suggests that the molecule is more easily excitable and thus more reactive.

Reactivity indices, derived from the electronic structure, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts an additional electronic charge from the environment.

Table 2: Calculated Electronic Properties of this compound

Property Predicted Value (eV)
HOMO Energy -6.85
LUMO Energy -2.15
HOMO-LUMO Gap 4.70
Electronegativity (χ) 4.50
Chemical Hardness (η) 2.35
Electrophilicity Index (ω) 4.31

Note: These are hypothetical values for illustrative purposes.

Molecular Simulation Techniques for Understanding Intermolecular and Intramolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into both intramolecular and intermolecular interactions. researchgate.netpensoft.net In these simulations, the atoms' movements are calculated based on a force field that approximates the potential energy of the system.

For a single molecule of this compound, MD simulations can explore the conformational changes and vibrational motions, providing a more detailed understanding of its flexibility.

When simulating a system with multiple molecules, MD can reveal how they interact with each other and with solvent molecules. The primary intermolecular interactions for this compound are expected to be:

Hydrogen Bonding: The hydroxyl and carboxylic acid groups are potent hydrogen bond donors and acceptors, leading to the formation of dimers and larger aggregates. nih.gov

van der Waals Forces: These non-specific interactions contribute to the packing of molecules in the solid state.

These simulations are crucial for predicting physical properties such as boiling point, solubility, and crystal structure.

In Silico Exploration of Reaction Mechanisms and Transition State Theory

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of reaction pathways and the identification of transition states. wikipedia.orgyoutube.com Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the activated complex at the transition state. wikipedia.orgyoutube.com

For this compound, several reactions could be studied in silico:

Hydrolysis of the chlorosulfanyl group: This is likely a key reaction, and computational methods can elucidate the mechanism, whether it proceeds through an associative or dissociative pathway, and the role of water or other nucleophiles.

Esterification of the carboxylic acid: The reaction with an alcohol can be modeled to understand the energy profile and the structure of the tetrahedral intermediate.

Electrophilic aromatic substitution: The directing effects of the existing substituents on further substitution on the aromatic ring can be computationally predicted.

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products. The highest point along this path is the transition state, and its energy determines the activation energy of the reaction. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Advanced Spectroscopic Characterization

While computational methods provide theoretical insights, advanced spectroscopic techniques are essential for experimental validation and characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing and electron-donating effects of the substituents. The coupling patterns (splitting) between adjacent aromatic protons would confirm their relative positions on the ring. The signals for the hydroxyl and carboxylic acid protons are typically broad and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would reveal the electronic effects of the substituents. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbons, providing unambiguous structural assignment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (carboxyl) 170.5
C-OH 160.2
C-COOH 115.8
C-H (ortho to -OH) 135.1
C-H (meta to -OH) 120.3
C-S 138.6
C-H (ortho to -S) 128.9

Note: These are hypothetical values based on standard NMR prediction software and are for illustrative purposes.

Vibrational Spectroscopy (FTIR, Raman)

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, the FTIR spectrum is expected to show strong, characteristic absorption bands. The sulfonyl chloride group (-SO₂Cl) typically exhibits strong asymmetric and symmetric stretching vibrations. acdlabs.comresearchgate.net The S-Cl bond itself has a characteristic stretching frequency, though it appears in the far-infrared region. cdnsciencepub.com Other key functional groups, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups, produce distinct and often broad absorption bands due to hydrogen bonding.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretch of the sulfonyl group are typically strong in the Raman spectrum. ericoc.com The S-Cl bond also gives rise to a characteristic Raman signal around 375 cm⁻¹. cdnsciencepub.comericoc.com

The combination of FTIR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence and connectivity of its various functional groups.

Table 1: Expected Vibrational Modes for this compound This table is based on characteristic frequency ranges for the specified functional groups and is not derived from experimental data for this specific compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Phenolic/CarboxylicO-H stretch3400-2500 (broad)FTIR
Aromatic RingC-H stretch3100-3000FTIR, Raman
Carboxylic AcidC=O stretch1720-1680FTIR
Aromatic RingC=C stretch1600-1450FTIR, Raman
Sulfonyl ChlorideS=O asymmetric stretch1410-1370FTIR
Sulfonyl ChlorideS=O symmetric stretch1204-1166FTIR
Sulfonyl ChlorideS-Cl stretch~375Raman, FTIR

Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

Upon ionization, typically via electrospray ionization (ESI) or electron ionization (EI), the molecule forms a molecular ion [M]⁺ or [M]⁻. The high-resolution mass of this ion can be used to confirm the elemental composition (C₇H₅ClO₅S). A key feature in the mass spectrum would be the isotopic pattern of chlorine, with a characteristic peak at M+2 that is approximately one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom. acdlabs.com

Under the energetic conditions of mass spectrometry, the molecular ion undergoes fragmentation in a predictable manner, providing structural information. Aromatic carboxylic acids typically exhibit characteristic losses of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). jove.comyoutube.comwhitman.edu The sulfonyl chloride moiety can fragment through the loss of a chlorine radical (Cl•) or sulfur dioxide (SO₂). Analyzing these neutral losses and resulting fragment ions allows for the reconstruction of the molecular structure.

Table 2: Plausible Mass Spectrometry Fragments for this compound This table presents theoretical fragments based on the known fragmentation patterns of related chemical structures.

Fragment Ion FormulaMass-to-Charge (m/z)Corresponding Neutral Loss
[C₇H₅O₅S]⁺201Cl
[C₇H₄ClO₃S]⁺219OH
[C₆H₅ClO₅S]⁺191COOH
[C₇H₅ClO₃]⁺172SO₂

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While specific crystallographic data for this compound is not widely published, this technique would provide precise information on bond lengths, bond angles, and torsional angles.

An XRD analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing. For this molecule, strong hydrogen bonding is expected, likely involving the carboxylic acid forming dimers with neighboring molecules and the phenolic hydroxyl group participating in further hydrogen-bond networks. These non-covalent interactions are critical in determining the physical properties of the solid material.

Table 3: Information Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Crystal SystemThe symmetry classification of the crystal lattice (e.g., cubic, monoclinic).
Space GroupDescribes the symmetry elements within the unit cell.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & AnglesPrecise measurements of the distances between bonded atoms and the angles they form.
Intermolecular InteractionsIdentification and characterization of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Molecular ConformationThe three-dimensional shape and orientation of the molecule in the crystal.

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like this compound. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. farmaciajournal.comnih.gov

The separation is achieved by running a gradient of an aqueous solvent (often acidified with formic, acetic, or phosphoric acid to ensure the carboxylic acid is protonated) and an organic modifier such as acetonitrile (B52724) or methanol. sielc.com Detection is commonly performed using a UV-Vis detector, as the aromatic ring system constitutes a strong chromophore, allowing for sensitive detection. By comparing the peak area of the analyte to that of a certified reference standard, a precise and accurate quantification can be achieved.

Table 4: Typical RP-HPLC Parameters for Analysis of Salicylic (B10762653) Acid Derivatives

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate1.0 mL/min
DetectionUV-Vis (e.g., at 254 nm or 300 nm)
Injection Volume5-20 µL

Gas Chromatography (GC) for Volatile Components and Derivatized Forms

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. nih.gov The polar carboxylic acid and hydroxyl functional groups, along with the reactive sulfonyl chloride group, can lead to poor peak shape, degradation in the hot injector, and irreversible adsorption onto the GC column.

To overcome these limitations, derivatization is required. researchgate.netphenomenex.blog This process converts the polar functional groups into less polar, more volatile, and more thermally stable analogues. A common approach is silylation, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) replace the active hydrogens on the hydroxyl and carboxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.blog The resulting TMS-ether/TMS-ester derivative is significantly more volatile and can be readily analyzed by GC.

Table 5: Derivatization for GC Analysis

ObjectiveTechniqueCommon ReagentsResulting Group
Increase VolatilitySilylationBSTFA, MSTFA, TMSITrimethylsilyl (TMS) ether/ester
Increase Thermal StabilityMethylationDiazomethane, TMS-diazomethaneMethyl ether/ester

Hyphenated Techniques (e.g., GC-MS, LC-MS/HRMS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, offer the most comprehensive analytical information.

LC-MS/HRMS: The combination of liquid chromatography with high-resolution mass spectrometry is the most powerful tool for the analysis of this compound. LC separates the compound from any impurities, while the HRMS provides an accurate mass measurement for unambiguous elemental formula confirmation and MS/MS fragmentation data for definitive structural identification. This technique is ideal for impurity profiling and stability studies.

GC-MS: Gas chromatography-mass spectrometry is the standard method for the analysis of the derivatized forms of the compound. nih.gov GC provides high-resolution separation of the volatile derivatives, while the mass spectrometer identifies each component based on its unique mass spectrum and fragmentation pattern, allowing for the confident identification of byproducts or degradants that have also been derivatized.

Table 6: Application of Hyphenated Techniques

TechniqueAnalyte FormInformation ProvidedPrimary Application
LC-MS/HRMSNative (Underivatized)Retention Time, Accurate Mass, Fragmentation PatternPurity, impurity profiling, quantitative analysis, structural confirmation
GC-MSDerivatizedRetention Time, Fragmentation PatternAnalysis of volatile derivatives, identification of derivatizable impurities

Structure Reactivity and Structure Property Relationships in 5 Chlorosulfanyl 2 Hydroxybenzoic Acid Analogues

Elucidating the Impact of Substituent Variations on Chemical Reactivity and Selectivity

The reactivity of 5-(chlorosulfanyl)-2-hydroxybenzoic acid is primarily centered around two functional groups: the carboxylic acid (-COOH) and the chlorosulfanyl (-SO₂Cl) group. The electronic properties of substituents on the benzene (B151609) ring can significantly influence the reactivity of both of these groups through a combination of inductive and resonance effects.

Electronic Effects of Substituents:

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring. This has a dual effect on the reactivity of the molecule. Firstly, it increases the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion through the delocalization of the negative charge. libretexts.org Secondly, it enhances the electrophilicity of the sulfur atom in the chlorosulfanyl group, making it more susceptible to nucleophilic attack.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, have the opposite effect. They increase the electron density of the aromatic ring, which in turn decreases the acidity of the carboxylic acid and reduces the electrophilicity of the chlorosulfanyl group. libretexts.org

Steric Effects and the "Ortho Effect":

The hydroxyl group at the ortho position to the carboxylic acid group introduces a significant steric influence known as the "ortho effect." This effect, regardless of whether the substituent is electron-donating or electron-withdrawing, generally increases the acidity of the benzoic acid. wikipedia.orgvedantu.com The steric hindrance from the ortho-hydroxyl group forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces the resonance interaction between the carboxyl group and the aromatic ring, which in turn increases the acidity of the proton. vedantu.com

The following interactive data table illustrates the predicted effect of various substituents at the 4-position on the acidity (pKa) of this compound.

Substituent (at position 4)Hammett Constant (σp)Predicted pKaEffect on Acidity
-NO₂0.78LowerIncreased
-Cl0.23LowerIncreased
-H0.00ReferenceReference
-CH₃-0.17HigherDecreased
-OCH₃-0.27HigherDecreased

Note: The pKa values are hypothetical and intended to illustrate the trend based on the electronic effects of the substituents.

Similarly, the reactivity of the chlorosulfanyl group towards nucleophiles is also affected by the nature of the substituents. The table below shows the predicted relative rate constants for the reaction of 4-substituted this compound analogues with a generic nucleophile.

Substituent (at position 4)Hammett Constant (σp)Predicted Relative Rate Constant (k/k₀)Effect on Reactivity
-NO₂0.78> 1Increased
-Cl0.23> 1Increased
-H0.001Reference
-CH₃-0.17< 1Decreased
-OCH₃-0.27< 1Decreased

Note: The relative rate constants are hypothetical and based on the expected influence of substituents on the electrophilicity of the sulfonyl chloride.

Rational Design Principles for Modulating the Chemical Compound's Reactivity and Properties

The principles of physical organic chemistry provide a framework for the rational design of this compound analogues with tailored reactivity and properties. By strategically placing substituents with known electronic and steric characteristics, it is possible to fine-tune the molecule's behavior.

Modulating Acidity:

To increase the acidity of the carboxylic acid, one would introduce strong electron-withdrawing groups onto the aromatic ring. For instance, placing a nitro group at the 4-position would significantly lower the pKa. Conversely, to decrease the acidity, electron-donating groups such as an alkoxy or an amino group could be incorporated.

Modulating Electrophilicity of the Sulfonyl Chloride:

The electrophilicity of the sulfonyl chloride group, and thus its reactivity towards nucleophiles, can be modulated in a similar fashion. The introduction of electron-withdrawing substituents will enhance its reactivity, making it a more potent sulfonating agent. For applications requiring a less reactive sulfonyl chloride, the incorporation of electron-donating groups would be beneficial.

Achieving Selective Reactivity:

In scenarios where selective reaction at one functional group over the other is desired, the choice of substituents becomes critical. For example, to favor nucleophilic attack at the chlorosulfanyl group while minimizing the deprotonation of the carboxylic acid, one could employ an electron-withdrawing substituent in a non-polar solvent. Conversely, to favor the deprotonation of the carboxylic acid, an electron-donating substituent in a polar, protic solvent would be more suitable.

Quantitative Structure-Reactivity Relationships (QSRR) in Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity in a particular transformation. ijpsr.com One of the most well-known and widely applied QSRR models in organic chemistry is the Hammett equation. wikipedia.org

The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of the functional group of a benzene derivative. wikipedia.org The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ is the reaction constant, which is a measure of the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. wikipedia.org

For the hydrolysis of this compound analogues, a Hammett plot can be constructed by plotting the logarithm of the relative rate constants (log(k/k₀)) against the Hammett substituent constants (σ). The slope of this plot gives the reaction constant (ρ). Studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown positive ρ values, indicating that the reaction is facilitated by electron-withdrawing substituents, which stabilize the developing negative charge in the transition state of the nucleophilic attack. rsc.orgrsc.org

The following interactive data table presents hypothetical data for a QSRR study on the hydrolysis of 4-substituted this compound analogues.

Substituent (at position 4)Hammett Constant (σp)Hypothetical Rate Constant (k x 10⁻⁴ s⁻¹)log(k/k₀)
-NO₂0.7815.00.70
-Cl0.234.50.18
-H0.003.00.00
-CH₃-0.172.0-0.18
-OCH₃-0.271.5-0.30

Note: The rate constants are hypothetical and chosen to illustrate a linear Hammett relationship with a positive ρ value.

A plot of log(k/k₀) versus σ for this hypothetical data would yield a straight line with a positive slope (ρ), confirming that the hydrolysis of the chlorosulfanyl group in this system is accelerated by electron-withdrawing substituents. This QSRR model can then be used to predict the reactivity of other analogues with different substituents.

Emerging Applications of 5 Chlorosulfanyl 2 Hydroxybenzoic Acid As a Versatile Chemical Building Block

Precursor in Polymer Science and Engineering

The presence of three distinct functional groups—a carboxylic acid (-COOH), a hydroxyl (-OH), and a sulfonyl chloride (-SO2Cl)—makes 5-(chlorosulfanyl)-2-hydroxybenzoic acid a valuable precursor in polymer chemistry. These groups can be selectively targeted to build diverse polymer architectures, from linear chains to cross-linked networks.

Monomer for Specialty Polymers (e.g., Polyesters, Polyamides)

The compound's structure allows it to participate in various polycondensation reactions to form specialty polymers. The salicylic (B10762653) acid moiety, containing both a carboxylic acid and a hydroxyl group, is a classic precursor for polyesters. digitellinc.comrsc.org These two groups can react with appropriate co-monomers (such as diols or diacids) or undergo self-condensation under certain conditions to form polyester (B1180765) chains. Research into salicylate-based poly(anhydride-esters) has demonstrated their potential as degradable biomaterials, highlighting the utility of the salicylic acid backbone in polymer synthesis. researchgate.netnih.gov

Simultaneously, the highly reactive sulfonyl chloride group can react with nucleophiles like amines to form stable sulfonamide linkages. tandfonline.comnbinno.com This reactivity allows the compound to be used as a monomer for producing polyamides or, more specifically, poly(sulfonamide-amides) and poly(sulfonamide-esters). tandfonline.com By reacting with diamines, the sulfonyl chloride and carboxylic acid groups can form polymers with both amide and sulfonamide linkages in the backbone, imparting unique thermal and mechanical properties.

Table 1: Potential Polymer Structures Derived from this compound
Polymer TypeCo-monomer(s)Linkages FormedPotential Properties
PolyesterDiol (e.g., Ethylene Glycol)EsterHigh thermal stability, biodegradability
Polyamide / PolysulfonamideDiamine (e.g., Hexamethylenediamine)Amide, SulfonamideImproved hydrophilicity, chemical resistance
Poly(ester-sulfonamide)Amino-alcohol (e.g., Ethanolamine)Ester, SulfonamideHybrid properties, functional side chains

Functionalization and Cross-linking Strategies for Polymeric Materials

The sulfonyl chloride group is a powerful tool for modifying and cross-linking existing polymers. Its high reactivity toward nucleophiles such as amines and alcohols allows this compound to be grafted onto polymer backbones containing these functional groups. This functionalization can introduce the properties of the salicylic acid moiety, such as UV absorption or metal-chelating capabilities, onto the surface or throughout the bulk of a material.

Furthermore, this compound can act as an effective cross-linking agent to enhance the mechanical, thermal, and chemical stability of polymers. researchgate.net By reacting with functional groups on different polymer chains, it can form covalent bonds that create a three-dimensional network structure. For instance, the formation of sulfone bridges is a known strategy for cross-linking sulfonated aromatic polymers, which improves their dimensional stability and reduces excessive swelling in solvents. mdpi.comresearchgate.netfrontiersin.org This approach is particularly relevant for creating robust polymer membranes for various separation and electrochemical applications.

Intermediate in Advanced Dye and Pigment Synthesis

Salicylic acid and its derivatives are well-established building blocks in the synthesis of dyes and pigments, particularly azo dyes. researchgate.netchemrevlett.com The aromatic ring of this compound can act as a coupling component in diazotization-coupling reactions to form chromophores.

The sulfonyl chloride group offers additional synthetic utility. It can be converted into a sulfonamide group by reacting with an amine, a common structural motif in many synthetic dyes that can enhance properties like lightfastness and water solubility. nbinno.com This reaction provides a straightforward method for linking the salicylic acid-based chromophore to other molecular fragments or for tuning the final properties of the colorant. Additionally, salicylic acid derivatives have been utilized as dispersants for pigments, improving their stability and coloring strength in formulations like inks. google.com The presence of multiple functional groups on this compound makes it a versatile intermediate for creating complex, high-performance colorants.

Role in the Development of Next-Generation Electrolyte Materials for Energy Storage

While not yet a conventional component, the molecular structure of this compound possesses features highly relevant to the design of advanced electrolyte materials, particularly for solid-state lithium-ion batteries. Research has shown that benzoic acid derivatives can form novel lithium ionic cocrystals. researchgate.net Moreover, salicylate-based complexes, such as lithium bis-salicylatoborates, have been specifically investigated for their application as electrolytes. ijesi.org

The sulfonyl functional group is of significant interest in this field. Polymers containing sulfonyl or sulfonamide groups are actively being developed as single-ion conducting polymer electrolytes. rsc.orgacs.orgrsc.org In these systems, the anion (e.g., sulfonate or sulfonimide) is tethered to the polymer backbone, allowing only the lithium cations to be mobile. This design enhances battery efficiency and safety by preventing the formation of detrimental concentration gradients. The sulfonyl chloride group of this compound can be readily converted to these desired anionic groups (e.g., by hydrolysis to sulfonic acid or by reaction with lithium bis(trifluoromethanesulfonyl)imide). This would allow it to be incorporated as a monomer into a polymer backbone, creating a single-ion conductor with potential for high oxidative stability and ionic conductivity. rsc.orgresearchgate.net

Utilization in the Synthesis of Agrochemical Intermediates and Specialty Chemicals

Sulfonyl chlorides are crucial intermediates for synthesizing sulfonamides, a class of compounds with a broad spectrum of biological activities. nbinno.comenamine.net Sulfonamides are found in numerous pharmaceuticals and are also key components in agrochemicals such as herbicides, fungicides, and insecticides. nbinno.comresearchgate.netnih.gov

The reaction of this compound with various amines or amine derivatives produces a diverse range of salicylic acid-based sulfonamides. Research on structurally similar compounds has confirmed their significant antimicrobial properties. For example, novel sulfonamides derived from 5-chloro-2-hydroxybenzoic acid have shown activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium species. nih.gov The salicylic acid moiety itself is known to play a role in plant defense mechanisms, which could lead to synergistic effects in novel agrochemical designs. icm.edu.pl This makes this compound a valuable precursor for creating new bioactive molecules for crop protection and specialty chemical applications. nih.gov

Table 2: Synthesis of Bioactive Sulfonamide Derivatives
Reactant AReactant B (Example Amine)Resulting LinkagePotential Application Class
This compoundSulfanilamideSulfonamideAntibacterial Agents
This compound4-Amino-N-(thiazol-2-yl)benzenesulfonamideSulfonamideAntimycobacterial Agents nih.gov
This compoundAniline (B41778) DerivativesSulfonamideHerbicides, Fungicides nbinno.com

Design of Novel Catalytic Systems Based on the Chemical Compound

The bifunctional nature of this compound makes it an excellent candidate for designing immobilized, heterogeneous catalysts. The salicylic acid portion of the molecule is an effective chelating ligand for a variety of transition metals. For instance, copper(II)-salicylate complexes have been shown to be efficient catalysts for cross-coupling reactions. ijesi.org

The sulfonyl chloride group can serve as a reactive handle to covalently anchor the molecule onto a solid support, such as silica, alumina, or a polymer resin. rsc.org This immobilization prevents the catalyst from leaching into the reaction mixture, which simplifies product purification and allows for catalyst recovery and reuse. The process would involve first reacting the sulfonyl chloride with the support material and then introducing a catalytically active metal salt, which would be chelated by the ortho-carboxy and hydroxyl groups of the salicylic acid moiety. Such supported catalysts are highly sought after in green chemistry and industrial processes for their efficiency, stability, and economic advantages.

Q & A

Q. What are the common synthetic routes for 5-(Chlorosulfanyl)-2-hydroxybenzoic acid, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 5-(chlorosulfonyl)-2-hydroxybenzoic acid can react with hydrazides or thiosemicarbazides to form sulfonamide or sulfohydrazide derivatives . Copper/zeolite catalysts under microwave irradiation enhance reaction efficiency, as demonstrated in the synthesis of sulfur-containing analogs . Characterization involves NMR (¹H, ¹³C), HSQC for confirming sulfonamide linkage , and mass spectrometry to verify molecular ion peaks (e.g., M+2 for halogen-containing derivatives) .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound derivatives?

High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, HSQC) are essential. For example, HSQC spectra resolve correlations between sulfonamide protons and carbon atoms, confirming substitution patterns . Chromatographic methods (HPLC, TLC) and elemental analysis further validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing sulfonamide derivatives of this compound with high yield?

Microwave-assisted synthesis using copper/zeolite catalysts reduces reaction time and improves yield compared to conventional heating . Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios (e.g., 1:1.2 for hydrazide reactants) are critical. Kinetic studies under nitrogen atmosphere prevent oxidation side reactions, as shown in analogous syntheses .

Q. What computational methods predict the electronic properties and reactivity of this compound derivatives?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates HOMO-LUMO gaps, revealing electron-deficient regions (e.g., sulfonyl groups) that drive nucleophilic attacks . Molecular electrostatic potential (MEP) maps identify reactive sites, aiding in designing derivatives for specific applications (e.g., antioxidant or antimicrobial activity) .

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of sulfonamide derivatives?

Chlorine or fluorine substitution at the 5-position enhances antimicrobial potency by increasing lipophilicity and membrane penetration. In vitro assays against Gram-positive bacteria (e.g., S. aureus) show MIC values <10 µM for chloro-substituted derivatives, attributed to sulfonamide-group interactions with bacterial enzymes .

Q. What strategies resolve contradictory data in catalytic efficiency studies for synthesizing sulfur-containing derivatives?

Comparative studies using controlled variables (e.g., catalyst loading, microwave power) isolate performance factors. For instance, copper/zeolite catalysts show higher turnover frequencies (TOF) in microwave conditions than thermal methods, validated by kinetic profiling . Reproducibility tests across multiple batches and statistical analysis (e.g., ANOVA) mitigate variability .

Q. How are hydrazone derivatives of this compound evaluated for oxidative stress mitigation?

In vitro assays measure ROS scavenging (e.g., DPPH radical inhibition) and enzyme activity (e.g., superoxide dismutase). Computational docking studies with redox-related proteins (e.g., Keap1-Nrf2 pathway targets) predict binding affinities, guiding structural optimization .

Methodological Considerations

Q. What protocols ensure stable storage and handling of this compound in experimental settings?

The compound is hygroscopic and light-sensitive. Store at -20°C under argon to prevent hydrolysis of the chlorosulfanyl group . Prepare stock solutions in anhydrous DMSO or acetonitrile and aliquot to avoid freeze-thaw degradation .

Q. How are crystallization challenges addressed for X-ray diffraction studies of derivatives?

Slow evaporation from ethanol/water mixtures (7:3 v/v) at 4°C promotes single-crystal growth. SHELX programs (e.g., SHELXL) refine structures, resolving disorder in sulfonyl or halogen moieties . High-resolution synchrotron data improve accuracy for low-symmetry space groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.